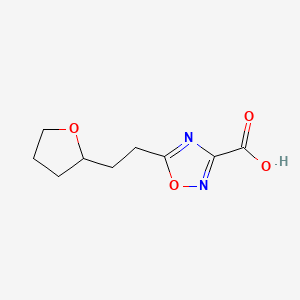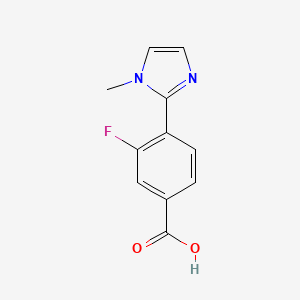
(2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine is a heterocyclic organic molecule It features a pyrazole ring fused with a tetrahydropyran ring, and an amine group attached to the methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the cyclization of a dihydropyran precursor.
Coupling of the Pyrazole and Tetrahydropyran Rings: The pyrazole and tetrahydropyran rings are coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon of the tetrahydropyran ring.
Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring or reduce the methanamine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium halides (NaX) and alkoxides (RO-).
Major Products
Oxidation: Imines, nitriles.
Reduction: Pyrazoline derivatives, primary amines.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
Chemistry
In organic synthesis, (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine serves as a versatile building block for the construction of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the development of metalloprotein inhibitors .
Medicine
Its structural features allow it to interact with biological targets such as receptors and enzymes, making it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, resins, and coatings .
作用机制
The mechanism of action of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with aromatic residues in the active site of enzymes, while the tetrahydropyran ring can enhance the compound’s binding affinity through hydrophobic interactions . The methanamine group can act as a nucleophile, participating in covalent bonding with electrophilic residues in the target protein .
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of a tetrahydropyran ring, which can affect its reactivity and binding properties.
1-(Tetrahydro-2H-pyran-4-yl)methylamine: This compound lacks the pyrazole ring, making it less versatile in terms of functional group modifications.
4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzonitrile: This compound contains an oxadiazole ring, which can confer different electronic properties compared to the pyrazole ring.
Uniqueness
The uniqueness of (2-(1-Methyl-1h-pyrazol-4-yl)tetrahydro-2h-pyran-3-yl)methanamine lies in its combination of a pyrazole ring, a tetrahydropyran ring, and a methanamine group. This unique structure allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-7-9(6-12-13)10-8(5-11)3-2-4-14-10/h6-8,10H,2-5,11H2,1H3 |
InChI 键 |
MPFVLTQYOBCEMM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2C(CCCO2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)




![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

